molecular formula C11H13N3O3 B2689510 Rel-(1R,3S)-3-(pyrimidin-2-ylcarbamoyl)cyclopentane-1-carboxylic acid CAS No. 1965826-19-0

Rel-(1R,3S)-3-(pyrimidin-2-ylcarbamoyl)cyclopentane-1-carboxylic acid

Cat. No. B2689510
CAS RN: 1965826-19-0
M. Wt: 235.243
InChI Key: WPXBWUZWWVUITK-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rel-(1R,3S)-3-(pyrimidin-2-ylcarbamoyl)cyclopentane-1-carboxylic acid, also known as RPCC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. RPCC is a pyrimidine-based cyclic amino acid that belongs to the class of cyclopeptide antibiotics.

Scientific Research Applications

Carboxylic Acids in Biocatalyst Inhibition

Carboxylic acids, including the cyclopentane-1-carboxylic acid derivative, have been identified as significant in the realm of biocatalysis. Their role in inhibiting microbial growth due to their preservative nature has been highlighted in scientific research. Specifically, these compounds can damage cell membranes and reduce microbial internal pH, leading to inhibited growth. This characteristic has led to the exploration of engineering microbes, such as Escherichia coli and Saccharomyces cerevisiae, to enhance their tolerance against such inhibitory effects. The ultimate goal is to improve the robustness of these microbial systems for increased industrial performance, especially in the production of biorenewable chemicals like carboxylic acids themselves. The potential to engineer more robust strains capable of withstanding higher concentrations of carboxylic acids opens up new avenues for biotechnological applications and the production of biorenewable chemicals (Jarboe, Royce, & Liu, 2013).

Retinoic Acid and Livestock Embryo Production

Retinoic acid, a metabolite of vitamin A, plays a crucial role in the reproductive processes of livestock, impacting oocyte development, follicular growth, and embryonic development. Its antioxidant properties and anti-apoptotic effects have been leveraged in assisted reproductive technologies, particularly in vitro embryo production across various livestock species. The addition of retinoic acid to oocyte maturation media has shown potential benefits, including enhanced nuclear maturation, improved cleavage and blastocyst formation rates, and overall embryo development. This suggests that retinoic acid supplementation, up to certain concentrations, can significantly improve the outcomes of in vitro embryo production due to its antioxidant activity, highlighting its utility in the agricultural sector (Abdelnour et al., 2019).

properties

IUPAC Name

(1R,3S)-3-(pyrimidin-2-ylcarbamoyl)cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c15-9(14-11-12-4-1-5-13-11)7-2-3-8(6-7)10(16)17/h1,4-5,7-8H,2-3,6H2,(H,16,17)(H,12,13,14,15)/t7-,8+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPXBWUZWWVUITK-JGVFFNPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C(=O)NC2=NC=CC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H]1C(=O)NC2=NC=CC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rel-(1R,3S)-3-(pyrimidin-2-ylcarbamoyl)cyclopentane-1-carboxylic acid

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